N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-10(20)14-6-5-12(23-14)7-8-19-24(21,22)13-4-2-3-11(9-13)15(16,17)18/h2-6,9-10,19-20H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVZQJTVHCKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxyethyl group. The trifluoromethylbenzenesulfonamide moiety is then attached through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, agricultural science, and materials science.
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes a thiophene ring, a trifluoromethyl group, and a sulfonamide moiety. These features contribute to its reactivity and potential biological activity.
Molecular Formula
- C : 14
- H : 15
- F : 3
- N : 1
- O : 3
- S : 1
Molecular Weight
The molecular weight of this compound is approximately 303.34 g/mol.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the thiophene ring is often associated with enhanced biological activity against various cancer cell lines. Studies have shown that modifications in the sulfonamide group can lead to increased potency against specific cancer types .
- Antimicrobial Properties : The sulfonamide functional group is known for its antimicrobial effects. This compound could potentially inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .
- Enzyme Inhibition : There is ongoing research into the use of this compound as an enzyme inhibitor, particularly in pathways related to cancer metabolism and bacterial resistance mechanisms. Its ability to interact with specific enzymes may provide therapeutic benefits in treating resistant strains of bacteria or cancer cells .
Agricultural Science
- Pesticide Development : The unique properties of this compound make it suitable for use in developing new pesticides. Its structural features may enhance the efficacy of pest control agents, particularly against resistant insect populations .
- Herbicide Formulation : The trifluoromethyl group contributes to the herbicidal activity of compounds. Research indicates that derivatives of this compound can be formulated as effective herbicides targeting specific weed species without harming crop plants .
Materials Science
- Polymer Synthesis : The compound's reactive groups can be utilized in synthesizing new polymers with tailored properties for use in coatings, adhesives, and other materials. The incorporation of thiophene units can enhance electrical conductivity and thermal stability .
- Nanotechnology Applications : this compound could be employed in synthesizing nanoparticles for drug delivery systems, leveraging its ability to form stable complexes with various biomolecules .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of sulfonamide derivatives, including variants of this compound. Results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting potential for further development as anticancer agents .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective control over common agricultural pests while maintaining low toxicity to beneficial insects. This study highlights the potential for developing environmentally friendly pest control solutions based on this compound's structure .
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl group and sulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Thiophene Derivatives
(a) Compound 77 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide)
- Core structure : Benzo[d]thiazol-2-yl-thiophen-2-yl scaffold.
- Sulfonamide substituent : Biphenyl group with a para-trifluoromethyl group.
- Key differences :
- Absence of hydroxyethyl group on thiophene.
- Rigid biphenyl sulfonamide vs. the target compound’s single benzene ring.
- Implications : The biphenyl group in Compound 77 increases molecular weight and may reduce solubility compared to the target compound’s simpler benzenesulfonamide .
(b) Compound 46 (N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide)
- Core structure : Pyridin-3-yl-thiophen-2-yl with an oxoisoindolinyl substituent.
- Sulfonamide substituent : 4-(trifluoromethyl)benzene.
- Key differences :
- Pyridine ring replaces the ethyl linker, altering electronic properties.
- 2-Methyl-1-oxoisoindolinyl group introduces a fused ring system, increasing steric hindrance.
- Implications : The pyridine and oxoisoindolinyl groups may enhance binding to aromatic receptors but reduce metabolic flexibility compared to the target compound’s hydroxyethyl-thiophene .
Substituent Effects on Physicochemical Properties
*Predicted values based on substituent contributions (e.g., trifluoromethyl increases LogP; hydroxyethyl improves solubility).
Electronic and Steric Considerations
Hypothetical Binding and Pharmacological Profiles
- Target compound : Flexible ethyl linker and hydroxyethyl group may allow better accommodation in enzyme active sites (e.g., anthrax lethal factor inhibitors, as seen in related sulfonamides) .
- Compound 77 : Rigid biphenyl sulfonamide could enhance affinity for flat binding pockets but limit membrane permeability.
Biological Activity
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a hydroxyethyl group, a trifluoromethyl group, and a sulfonamide moiety. Its structural complexity suggests diverse interactions with biological targets, making it an interesting subject for pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, a related sulfonamide demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Research on related heterocycles has shown promising results against viruses such as HIV and Hepatitis C. For example, compounds with similar trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against viral polymerases . This suggests that this compound could be evaluated for antiviral properties.
Antitumor Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. A study reported that related compounds induced apoptosis in cancer cell lines with IC50 values ranging from 20 to 50 µM . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis in bacteria and cancer cells .
- Cellular Signaling Pathways : The compound may interfere with cellular signaling pathways, leading to altered cell growth and apoptosis in tumor cells .
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with thiophene rings can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .
Case Studies
Several case studies have explored the biological activities of thiophene-based sulfonamides:
- Study on Antibacterial Activity : A recent study evaluated a series of thiophene-sulfonamide derivatives against various bacterial strains. The most effective compound displayed an MIC of 16 µg/mL against Escherichia coli, showcasing the potential for developing new antibiotics .
- Antiviral Screening : In vitro assays demonstrated that a structurally similar compound inhibited the replication of the Hepatitis C virus with an IC50 value of 10 µM, highlighting its potential as an antiviral agent .
Q & A
Synthesis and Purification
Basic Q1: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized to enhance yield? Methodological Answer:
- Step 1: Begin with the preparation of the thiophene-ethylamine backbone via Friedel-Crafts alkylation or cross-coupling reactions to introduce the 1-hydroxyethyl group at the 5-position of thiophene .
- Step 2: Couple the thiophene-ethylamine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride using a base (e.g., KCO) in anhydrous acetonitrile or DCM. Monitor reaction progress via TLC .
- Optimization: Use catalytic triflic acid (TfOH) to enhance sulfonamide bond formation efficiency, as demonstrated in similar sulfonylation reactions . Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Structural Characterization
Basic Q2: Which analytical techniques are critical for confirming the compound’s structural integrity and purity? Methodological Answer:
- NMR Spectroscopy: H and C NMR should confirm the presence of the hydroxyethyl group (δ ~1.5 ppm for CH, δ ~4.2 ppm for CH-OH) and sulfonamide protons (δ ~7.5-8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) with exact mass matching theoretical values (±2 ppm) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or hydrogen-bonding networks, as applied to similar sulfonamide derivatives .
Biological Activity Profiling
Advanced Q3: How should researchers design assays to evaluate this compound’s activity against targets like the constitutive androstane receptor (CAR) or Sigma-1 receptors, and address discrepancies in reported IC values? Methodological Answer:
- Assay Design: Use CAR reporter gene assays (e.g., luciferase-based) with HepG2 cells transfected with human CAR and response elements. Include T0901317 (a known CAR inverse agonist) as a positive control .
- Data Contradiction Analysis: Discrepancies may arise from variations in cell lines, transfection efficiency, or solvent (DMSO vs. ethanol). Standardize assay protocols across labs and validate using orthogonal methods like SPR for binding affinity .
Structure-Activity Relationship (SAR) Studies
Advanced Q4: How can systematic SAR studies elucidate the role of the hydroxyethylthiophene moiety in modulating biological activity? Methodological Answer:
- Analog Synthesis: Replace the hydroxyethyl group with methyl, ethyl, or acetylated derivatives. Compare activities in CAR or Sigma-1 receptor assays .
- Key Parameters: Calculate logP (hydrophobicity) and polar surface area (PSA) to correlate substituent effects with membrane permeability or target binding. Use molecular docking to predict interactions with CAR’s ligand-binding domain .
Electrophilic Reactivity of the Trifluoromethyl Group
Advanced Q5: What experimental strategies can probe the electrophilic reactivity of the trifluoromethylbenzenesulfonamide group in nucleophilic environments? Methodological Answer:
- Kinetic Studies: React the compound with nucleophiles (e.g., thiols, amines) in buffered solutions (pH 7.4) and monitor adduct formation via LC-MS .
- Computational Analysis: Perform DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions prone to nucleophilic attack .
Stability and Degradation Pathways
Advanced Q6: How can researchers assess the compound’s stability under physiological conditions and identify major degradation products? Methodological Answer:
- Forced Degradation Studies: Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Analyze degradation products via UPLC-QTOF-MS .
- Metabolic Stability: Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Compare with in silico predictions (e.g., MetaSite) .
Cross-Disciplinary Applications
Basic Q7: Beyond pharmacology, what applications exist for this compound in materials science or catalysis? Methodological Answer:
- Materials Science: Incorporate into polymers via sulfonamide linkages to enhance thermal stability. Characterize using DSC and TGA .
- Catalysis: Test as a ligand in Pd-catalyzed cross-coupling reactions, leveraging the electron-withdrawing trifluoromethyl group to modulate catalytic activity .
Data Reproducibility
Advanced Q8: What steps ensure reproducibility in synthesizing and testing this compound across independent labs? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
